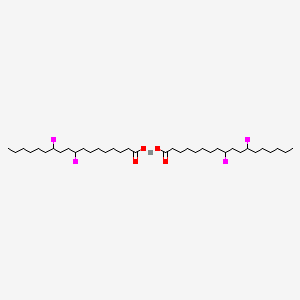
Bromochlorofluoromethane
Übersicht
Beschreibung
Bromochlorofluoromethane, also known as fluorochlorobromomethane, is a chemical compound and a derivative of trihalomethane. It has the chemical formula CHBrClF . As one of the simplest possible stable chiral compounds, it is useful for fundamental research into this area of chemistry .
Synthesis Analysis
This compound can be synthesized using mercury (II) fluoride at 85 - 120 degrees Celsius . The yield of this reaction is approximately 50% .Molecular Structure Analysis
The molecular formula of this compound is CHBrClF . It has an average mass of 147.374 Da and a monoisotopic mass of 145.893417 Da .Physical and Chemical Properties Analysis
This compound has a molar mass of 147.37 g/mol . It has a density of 1.953 g/cm³ . Its melting point is -115 °C, and its boiling point is 36 °C .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation : A detailed spectroscopic investigation of CHBrClF using Fourier transform microwave (FTMW) and infrared (FTIR) spectrometers was conducted. This study provided valuable data on the rotational spectrum and hyperfine components of CHBrClF, offering insights into its molecular structure and behavior (Bauder et al., 1997).
Neoplastic Effects in Rodents : Bromodichloromethane, a related trihalomethane, was found to produce neoplasms in rodents. This study's findings highlight the potential health risks associated with exposure to certain trihalomethanes, including bromochlorofluoromethane (Dunnick et al., 1987).
Toxicological Assessment : A fatal accidental inhalation case of Bromochlorodifluoromethane (Halon 1211), a widely used fire extinguishing agent related to this compound, highlights the importance of handling such compounds with care, especially in confined spaces (Lerman et al., 1991).
Infrared Spectrum Analysis : The gas phase infrared spectrum of this compound was analyzed to understand better its band intensities and rotational-vibrational contours, contributing to the knowledge of its molecular characteristics (Diem et al., 1978).
Environmental Tracing : Bromoform, another trihalomethane, was used to trace the movement of cooling water from a power plant, demonstrating the potential environmental monitoring applications of such compounds (Yang, 2001).
Molecular Dynamics and Stereochemistry : Studies on the molecular dynamics and stereochemistry of this compound provided insights into its enantioselective properties, which are important for understanding chiral molecules' behavior (Costante-Crassous et al., 1997).
Eigenschaften
IUPAC Name |
bromo-chloro-fluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrClF/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKZSBSRKWVMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870651 | |
| Record name | 1-Chloro-1-fluoro-1-bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-98-6 | |
| Record name | Bromochlorofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochlorofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1-fluoro-1-bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOCHLOROFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RH760PZ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5R,8S,9S,10S,13S,14S,17R)-1,3,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B1195732.png)











![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

